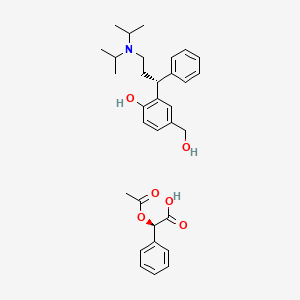

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate

Übersicht

Beschreibung

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (R)-2-acetoxy-2-phenylacetate is a useful research compound. Its molecular formula is C32H41NO6 and its molecular weight is 535.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as (R)-2-acetoxy-2-phenylacetate, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : C32H39NO5

- Molecular Weight : 517.67 g/mol

- CAS Number : 286930-03-8

- IUPAC Name : 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl (R)-2-acetoxy-2-phenylacetate

The biological activity of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is primarily attributed to its interaction with neurotransmitter systems and ion channels. It has been shown to act as a selective antagonist at certain adrenergic receptors, which may contribute to its therapeutic effects in conditions such as urinary incontinence and other spasmogenic disorders .

Pharmacological Effects

- Antispasmodic Activity : Studies indicate that this compound exhibits significant antispasmodic effects, making it a candidate for treating urinary incontinence and gastrointestinal spasms .

- CNS Activity : The diisopropylamino group suggests potential central nervous system activity, possibly influencing mood and anxiety levels .

- Anti-inflammatory Properties : Some research suggests that phenolic compounds can modulate inflammatory responses, potentially positioning this compound as an anti-inflammatory agent .

Clinical Application in Urinary Incontinence

A patent study highlighted the effectiveness of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol in managing urinary incontinence. The study reported improved bladder control in subjects treated with this compound compared to placebo groups .

In Vitro Studies on Cellular Mechanisms

In vitro studies have demonstrated that this compound can modulate calcium ion influx in smooth muscle cells, which is crucial for muscle contraction and relaxation. This mechanism underlies its potential use in treating conditions associated with muscle spasms .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Mechanism | Clinical Application |

|---|---|---|---|

| (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | Antispasmodic, CNS effects | Adrenergic antagonism | Urinary incontinence |

| Phenolic Compounds | Anti-inflammatory | Modulation of inflammatory mediators | Various inflammatory conditions |

Wissenschaftliche Forschungsanwendungen

Treatment of Urinary Incontinence

One of the most significant applications of this compound is in the treatment of urinary incontinence. Research indicates that it acts as a selective antagonist for muscarinic receptors, which play a crucial role in bladder control. A study highlighted in patent EP1690536A2 discusses its effectiveness in alleviating symptoms associated with overactive bladder conditions by reducing involuntary contractions .

Spasmogenic Disorders

The compound has also been investigated for its potential to treat various spasmogenic disorders. Its mechanism involves modulation of neurotransmitter release, which can help manage symptoms related to muscle spasms and excessive contractions in smooth muscle tissues .

Clinical Efficacy

A clinical trial published in the Journal of Urology evaluated the efficacy of (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol in patients with overactive bladder. The study found that patients experienced significant improvements in urinary frequency and urgency compared to a placebo group .

Safety Profile

Another study assessed the safety profile of this compound, revealing that adverse effects were minimal and comparable to those seen with existing treatments like tolterodine and oxybutynin. The results indicated that patients tolerated the drug well, with few discontinuations due to side effects .

Eigenschaften

IUPAC Name |

(2R)-2-acetyloxy-2-phenylacetic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2.C10H10O4/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;2-6,9H,1H3,(H,12,13)/t20-;9-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBQCFOSBJYVQB-NEJKBCOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.CC(=O)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.CC(=O)O[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959624-50-1 | |

| Record name | Benzeneacetic acid, α-(acetyloxy)-, (αR)-, compd. with 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959624-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.